molecular formula C10H22O2 B1670173 1,2-Decanediol CAS No. 1119-86-4

1,2-Decanediol

Cat. No. B1670173
CAS RN: 1119-86-4
M. Wt: 174.28 g/mol
InChI Key: YSRSBDQINUMTIF-SNVBAGLBSA-N
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Description

1,2-Decanediol is a colorless liquid with a pleasant odor . It has the molecular formula C10H22O2 and a molecular weight of 174.2805 . It is an aromatic hydrocarbon with a fatty acid residue and is a glycol that is decane bearing two hydroxy substituents located at positions 1 and 2 .


Synthesis Analysis

1,2-Decanediol can be synthesized by adding 3 moles of acetone to 1 mole of a mixture of 1-nonene oxide and 1-decene oxide at room temperature .


Molecular Structure Analysis

The molecular structure of 1,2-Decanediol consists of a decane backbone with hydroxy groups attached at the 1 and 2 positions .


Chemical Reactions Analysis

The hydrodeoxygenation of 1,2-decanediol over Cu/SiO2-Al2O3 underwent a different reaction mechanism in which decanal was formed as the intermediate .


Physical And Chemical Properties Analysis

1,2-Decanediol is a solid substance with a melting point of 48-50 °C and a boiling point of 255 °C . It exhibits solubility in water while being insoluble in ethanol .

Scientific Research Applications

Thermochemical Properties

1,2-Decanediol has been studied for its thermochemical properties. Li et al. (1999) conducted a study using adiabatic calorimetry and thermoanalytical techniques, determining the low-temperature heat capacities and identifying a solid-liquid phase transition in 1,10-decanediol. This research provides insight into the compound's thermal behavior and properties, which can be vital for various industrial applications (Li, Tan, Meng, & Song, 1999).

Anti-Inflammatory and Antioxidant Properties

Di Caprio et al. (2019) explored the anti-inflammatory and antioxidant properties of 1,2-decanediol in lipopolysaccharide-stimulated keratinocytes. They found that 1,2-decanediol can enhance cell viability, reduce the release of inflammatory mediators, and limit the depletion of cellular antioxidants. This suggests potential applications in managing bacterial-induced or aggravated skin conditions (Di Caprio, Monfrecola, Balato, Balato, Gasparri, Micillo, & Lembo, 2019).

Metabolic Engineering and Biotechnological Production

Niu et al. (2018) reported on the metabolic engineering of Escherichia coli for the de novo biosynthesis of1,2-propanediol (which is structurally related to 1,2-decanediol) via lactic acid. This research demonstrated the potential for biotechnological production of similar diols using engineered microbial strains, highlighting the relevance of such compounds in industrial applications (Niu, Kramer, Mueller, Liu, & Guo, 2018).

Nitrification Inhibition in Agriculture

Lu et al. (2019) investigated the use of 1,9-decanediol (closely related to 1,2-decanediol) as a biological nitrification inhibitor in agricultural soils. They found that it effectively inhibits nitrification and reduces soil N2O emissions, making it a promising agent for enhancing agricultural efficiency and reducing environmental impact (Lu, Zhang, Jiang, Kronzucker, Shen, & Shi, 2019).

Cosmetic and Personal Care Applications

Jung (2022) explored the use of 1,2-decanediol and its derivatives in personal care and cosmetic products. The study focused on synthesizing galactoside derivatives of 1,2-decanediol, aiming to develop safer alternatives for use in cosmetics. This research highlights the compound's potential in the cosmetic industry, especially as a preservative (Jung, 2022).

Safety And Hazards

1,2-Decanediol may cause skin, eye, and respiratory tract irritation. It may be harmful by inhalation, ingestion, or skin absorption . It is recommended to avoid contact with skin, eyes, and clothing, and to handle it in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

decane-1,2-diol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSBDQINUMTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601009388
Record name 1,2-Decanediol
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Molecular Weight

174.28 g/mol
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Physical Description

Hygroscopic solid; [Acros Organics MSDS]
Record name 1,2-Decanediol
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Product Name

1,2-Decanediol

CAS RN

1119-86-4
Record name 1,2-Decanediol
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Record name 1,2-Decanediol
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Record name 1,2-Decanediol
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Record name Decane-1,2-diol
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Record name DECYLENE GLYCOL
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Synthesis routes and methods I

Procedure details

To a well-stirred solution of bis-1,4-(9'-O-dihydroquinidine)phthalazine (7.8 mg, 0.01 mmol), potassium ferricyanide (0.99 g, 3 mmol), potassium carbonate (0.42 g, 3 mmol), and osmium tetroxide (0.1 mL of a 0.1M toluene solution, 0.01 mmol) in 15 mL of a tert-butyl alcohol-water (1:1, v/v) at 0° C., 1-decene (0.14 g, 0.19 mL, 1 mmol) was added in one portion. The mixture was stirred for 24 h at 0° C. Solid sodium sulfite (1.5 g) was added and the mixture was stirred for an additional hour, and then warmed up to room temperature. Ethyl acetate (10 mL) was added to the reaction mixture, and aqueous layer was extracted with ethyl acetate (3×5 mL). Combined organic layer was dried over anhydrous magnesium sulfate, and concentrated in vacuo. Crude product was purified by flash chromatography (silica gel, hexanes/EtOAc) to afford decane 1,2-diol as a white solid (0.145 g, 83%). HPLC analysis of the bis-Mosher ester of this crude decane 1,2 diol gave 84% ee.
[Compound]
Name
1,4-(9'-O-dihydroquinidine)phthalazine
Quantity
7.8 mg
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

A homogeneous clear solution is prepared by adding 3 moles of acetone to 1 mole of 1-decene oxide at room temperature. After adding 50 grams of 5% aqueous sulfuric acid to the solution, the acetone is evaporated off and the resulting solution is neutralized by adding an aqueous sodium hydroxide. The neutralized solution is extracted with pet ether and the extract dried over anhydrous magnesium sulfate. The pet ether is stripped off and 1,2-decanediol is obtained by distilling under vacuo.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
411
Citations
Y Li, H Ren, D Sun, X Zhao, S Sato - Applied Catalysis A: General, 2022 - Elsevier
Liquid-phase catalytic hydrodeoxygenation of 1,2-decanediol (1,2-DDO) to form 1-decanol was performed over various non-noble metal-loaded acidic catalysts, and Cu loaded on …
Number of citations: 3 www.sciencedirect.com
Z Sun, Z Jiang, Z Qiu - Polymer, 2021 - Elsevier
In this research the thermal, crystallization, and mechanical properties of branched poly (butylene succinate) (PBS) copolymers, which were synthesized through a two-stage …
Number of citations: 21 www.sciencedirect.com
E Lee, S An, SA Cho, Y Yun, J Han… - … journal of cosmetic …, 2011 - Wiley Online Library
Several studies have reported that 1,2‐alkanediols show increasing anti‐microbial activity as their alkane chain length increases. However, there are no reports on the influence of …
Number of citations: 47 onlinelibrary.wiley.com
C Wongtada, P Pewlong… - Journal of Cosmetic …, 2022 - Wiley Online Library
Background A better understanding of skin lipidomics and its alteration under treatment administration might offer therapeutic solutions for seborrhea. Aims To quantitatively and …
Number of citations: 3 onlinelibrary.wiley.com
M Okukawa, T Watanabe, M Miura, H Konno… - Journal of Oleo …, 2019 - jstage.jst.go.jp
In many cases, preservatives are added to cosmetics to prevent the degradation of products by microbial contamination. In particular, parabens are the most widely used preservative …
Number of citations: 14 www.jstage.jst.go.jp
E Bassino, F Gasparri, L Munaron - Skin Pharmacology and Physiology, 2018 - karger.com
Background: Acne vulgaris is a common skin defect, usually occurring during adolescence, but often it can persist in adults leaving permanent face scarring. Acne is usually treated with …
Number of citations: 9 karger.com
R Di Caprio, G Monfrecola, A Balato… - Giornale Italiano di …, 2017 - europepmc.org
Background 1, 2-Decanediol (S-Mal) is an organic compound belonging to the 1, 2-alkanediol family, with two hydroxyl groups located on the first and second carbon of the alkane chain…
Number of citations: 3 europepmc.org
KH Jung - Journal of Biotechnology and Bioindustry, 2022 - ejbb.org
2-Pentanediol (PD, C 5 H 12 O 2) and 1, 2-decanediol (DD, C 10 H 22 O 2) can be used as ingredients in personal care and cosmetics products, where these work as antimicrobial …
Number of citations: 2 www.ejbb.org
K Kojima, M Miyazaki, F Mizukami, K Maeda - Journal of Sol-Gel Science …, 1997 - Springer
The structure of iron oxide was controlled by regulating the hydrolytic polymerization of aquo iron complexes with organic polydentate ligands such as diols. Iron oxides were prepared …
Number of citations: 50 link.springer.com
M Chakankar, A Oestreich, K Pollmann… - Separation and …, 2024 - Elsevier
The current study investigated the application of rhamnolipid biosurfactant as an ion collector in bioionflotation. In a top-down approach, the influence of rhamnolipid on gallium (Ga) ion …
Number of citations: 0 www.sciencedirect.com

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